Cas no 161796-84-5 (Esomeprazolepotassium)

Esomeprazole potassium is a proton pump inhibitor (PPI) used to reduce gastric acid secretion. As the potassium salt of esomeprazole, it offers enhanced solubility and stability compared to other salt forms, facilitating more consistent bioavailability. This compound is particularly effective in treating acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. Its mechanism involves irreversible inhibition of the H+/K+-ATPase enzyme in gastric parietal cells, leading to prolonged suppression of acid production. The potassium salt formulation may also improve compatibility in solid dosage forms, ensuring reliable pharmacokinetic performance. Its clinical utility is supported by a well-established safety profile and predictable therapeutic outcomes.
Esomeprazolepotassium structure
Esomeprazolepotassium structure
商品名:Esomeprazolepotassium
CAS番号:161796-84-5
MF:C17H18N3O3S-.K+
メガワット:383.50642
CID:65612
PubChem ID:12047936

Esomeprazolepotassium 化学的及び物理的性質

名前と識別子

    • Esomeprazole potassium
    • (S)-Omeprazole potassium
    • 6-Methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole potassium salt (1:1)
    • (-)-5-Methoxy-2-((S)-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole potassium salt
    • 1H-Benzimidazole, 6-methoxy-2-((S)-((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-, potassium salt (1:1)
    • CHEMBL2105642
    • D09339
    • Esomeprazole potassium (USAN)
    • Esomeprazole potassium [USAN]
    • F37S7G37O2
    • UNII-F37S7G37O2
    • (R)-5-METHOXY-2-((4-METHOXY-3,5-DIMETHYLPYRIDIN-2-YL)METHYLSULFINYL)BENZO[D]IMIDAZOL-1-IDE POTASSIUM SALT
    • Esomeprazole potassium salt
    • 161796-84-5
    • BCP18749
    • CCG-213053
    • potassium 5-methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl)benzo[d]imidazol-1-ide
    • FOFFPEFVSRGLOZ-UHFFFAOYSA-N
    • Potassium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide
    • Esomeprazolepotassium
    • MDL: N/A
    • インチ: 1S/C17H19N3O3S.K.H/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;/h5-8H,9H2,1-4H3,(H,19,20);;/t24-;;/m0../s1
    • InChIKey: FOFFPEFVSRGLOZ-GJFSDDNBSA-N
    • ほほえんだ: O=[S@](C1=NC2=CC=C(OC)C=C2[N-]1)CC3=NC=C(C)C(OC)=C3C.[K+]

計算された属性

  • せいみつぶんしりょう: 384.078
  • どういたいしつりょう: 384.078
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 453
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 96.3A^2

じっけんとくせい

  • 色と性状: Solid
  • ゆうかいてん: No data available
  • ふってん: No data available
  • フラッシュポイント: No data available
  • PSA: 85.45000
  • LogP: 3.55120
  • じょうきあつ: No data available

Esomeprazolepotassium 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
DC Chemicals
DC24176-100 mg
Esomeprazole potassium salt
161796-84-5 >98%
100mg
$200.0 2022-02-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E881773-50mg
Esomeprazole potassium salt
161796-84-5 98%
50mg
¥1,846.80 2022-01-13
LKT Labs
E7357-100 mg
Esomeprazole Potassium
161796-84-5 ≥98%
100MG
$425.50 2023-07-11
DC Chemicals
DC24176-500mg
Esomeprazole potassium salt
161796-84-5 >98%
500mg
$400.0 2023-09-15
LKT Labs
E7357-500mg
Esomeprazole Potassium
161796-84-5 ≥98%
500mg
$1029.00 2024-05-21
LKT Labs
E7357-100mg
Esomeprazole Potassium
161796-84-5 ≥98%
100mg
$446.80 2024-05-21
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce51392-100mg
Esomeprazole potassium salt ((S)-Omeprazole potassium)
161796-84-5 98%
100mg
¥2495.00 2023-09-07
TRC
E262190-2.5g
Esomeprazolepotassium
161796-84-5
2.5g
$ 295.00 2022-06-05
TRC
E262190-1g
Esomeprazolepotassium
161796-84-5
1g
$ 195.00 2022-06-05
DC Chemicals
DC24176-500 mg
Esomeprazole potassium salt
161796-84-5 >98%
500mg
$400.0 2022-02-28

Esomeprazolepotassium 関連文献

Esomeprazolepotassiumに関する追加情報

Esomeprazole Potassium (CAS No. 161796-84-5): A Comprehensive Overview of Its Chemistry and Therapeutic Applications

Esomeprazole potassium, identified by the Chemical Abstracts Service registry number CAS No. 161796-84-5, is a highly selective proton pump inhibitor (PPI) designed to suppress gastric acid secretion. As the S-enantiomer of omeprazole, it exhibits superior pharmacokinetic properties compared to its racemic counterpart, including enhanced bioavailability and reduced interindividual variability. The compound’s chemical structure comprises a benzimidazole scaffold linked to a substituted pyridine moiety via a methylene bridge, with the potassium salt formulation optimizing its solubility and stability for pharmaceutical applications.

The synthesis of Esomeprazole potassium involves enantioselective crystallization or chiral separation techniques to isolate the pharmacologically active S-isomer from racemic omeprazole. This process ensures precise control over the drug’s stereochemistry, which is critical for its mechanism of action. Recent advancements in asymmetric catalysis have enabled scalable production methods that adhere to stringent regulatory standards while maintaining purity levels above 99%. The CAS No. 161796-84-5 designation facilitates global identification and traceability across research and manufacturing workflows.

In pharmacological studies, Esomeprazole potassium demonstrates potent inhibition of the H+/K+-ATPase enzyme (proton pump) in gastric parietal cells through covalent binding to cysteine residues within the enzyme’s active site. This irreversible inhibition results in profound suppression of acid secretion, with plasma half-life extending to approximately 0.5–1 hour post-administration due to its rapid metabolism via CYP2C19 enzymes. A 2023 meta-analysis published in Gastroenterology Research confirmed that this compound achieves pH >4 for up to 23 hours in GERD patients, surpassing conventional PPIs in maintaining intragastric neutrality.

Clinical trials have validated its efficacy in managing erosive esophagitis, with a randomized controlled trial (RCT) involving 800 participants showing complete mucosal healing rates exceeding 85% at standard dosages (20–40 mg/day). In Helicobacter pylori eradication regimens, combination therapy incorporating Esomeprazole potassium achieved cure rates of 92% compared to 83% with older PPIs, as reported in a multicenter study published in Journal of Clinical Pharmacology. Its use extends beyond gastrointestinal indications, with emerging evidence supporting anti-inflammatory effects mediated through downregulation of NF-κB pathways observed in preclinical models.

A groundbreaking study from Stanford University (2023) revealed that Esomeprazole potassium exerts neuroprotective properties by crossing the blood-brain barrier and inhibiting neuronal acid secretion associated with neurodegenerative processes. This dual gastrointestinal-neural activity opens new therapeutic avenues for conditions such as Alzheimer’s disease and traumatic brain injury. In oncology settings, phase II trials demonstrated synergistic effects when combined with chemotherapy agents by modulating tumor microenvironment acidity—a critical factor influencing drug delivery efficacy.

In terms of formulation science, researchers at MIT recently developed an orally disintegrating tablet using amorphous solid dispersion technology containing CAS No. 161796-84-5. This innovation enhances dissolution rate by over 30%, achieving therapeutic plasma concentrations within 30 minutes—critical for acute symptom management. The potassium salt’s inherent stability allows extended shelf life under tropical storage conditions without compromising crystallinity or particle size distribution.

Safety profiles remain under rigorous evaluation despite its widespread use. A longitudinal cohort study tracking over 50,000 patients highlighted no significant increase in cardiovascular events when administered at recommended doses—a finding contradicting earlier concerns about PPI-related risks. However, prolonged use (>1 year) still correlates with modest calcium malabsorption risks; emerging data from University College London suggests coadministration with vitamin K antagonists may mitigate this effect through epigenetic modulation of osteocalcin synthesis pathways.

Nanomedicine applications are being explored using lipid-based nanoparticles encapsulating Esomeprazole potassium, which demonstrated targeted delivery to gastric mucosa while reducing systemic exposure by up to 45%. This technology could address persistent issues like rebound hypersecretion observed after long-term PPI therapy. Structural biology insights from cryo-electron microscopy studies (Nature Communications, July 2023) provided atomic-level resolution images confirming the compound’s binding affinity preference for specific cysteine residues on H+/K+-ATPase isoforms.

In drug discovery pipelines, computational models using quantum mechanics/molecular mechanics (QM/MM) simulations have identified novel analogs derived from CAS No. 161796-84-5 structure that exhibit dual proton pump/COX-2 inhibition activity—potentially addressing chronic pain alongside acid-related disorders without additive side effects. These advancements underscore its evolving role beyond traditional gastrointestinal therapeutics into multi-targeted precision medicine strategies.

The compound���s photostability characteristics were re-evaluated under simulated sunlight exposure conditions relevant to tropical regions—a key consideration for global pharmaceutical distribution networks—revealing less than 5% degradation after continuous UV irradiation for six hours when formulated with cyclodextrin complexes. Such findings are pivotal for developing region-specific drug formulations adhering to WHO guidelines on environmental stability requirements.

Emerging evidence from proteomics analyses indicates that Esomeprazole potassium induces differential expression patterns in host defense peptides compared to other PPIs, suggesting potential immunomodulatory roles during infection management scenarios such as NSAID-induced gastropathy coexisting with bacterial infections. This discovery has prompted further investigations into its immune-regulating properties through systems biology approaches.

A recent pharmacokinetic study comparing intravenous versus oral administration pathways found that parenteral delivery achieves therapeutic concentrations threefold faster while maintaining comparable metabolic profiles—a critical insight for developing emergency care protocols where rapid acid suppression is required without delaying absorption processes associated with enteral administration.

In pediatric populations aged between six months and eighteen years, dose-adjusted formulations containing CAS No. 161796-84-5 showed comparable safety profiles across age groups according to FDA-published post-marketing surveillance data from Q3-Q4 2023 reports. These findings support expanded usage guidelines beyond current adult-centric prescribing practices without compromising developmental outcomes.

Bioavailability optimization continues through novel carrier systems like hyaluronic acid conjugates that enhance mucosal penetration efficiency by approximately 30%, as demonstrated in porcine models published in Advanced Drug Delivery Reviews last quarter. Such innovations aim to reduce required dosages while maintaining therapeutic efficacy—a key strategy for minimizing off-target effects during chronic treatment regimens.

Stereochemical stability studies conducted under accelerated aging conditions confirmed that the S-enantiomer retains structural integrity better than R-enantiomers over extended storage periods due to reduced epimerization rates at physiological pH levels according to data presented at the ACS National Meeting & Exposition in August 2023.

The compound’s role in precision medicine is further highlighted by pharmacogenomic research linking CYP2C19 genotype polymorphisms (e.g.,* *CYP2C19* *rs42934*) with optimal dosage requirements—enabling personalized treatment plans based on genetic testing results according to a landmark paper published in Clinical Pharmacology & Therapeutics this year.* *This approach could significantly improve treatment outcomes while reducing adverse event incidence rates.* *

Innovative combination therapies incorporating Esomeprazole potassium alongside histamine receptor antagonists are being investigated as first-line treatments for refractory Zollinger-Ellison syndrome cases resistant conventional monotherapy approaches based on preliminary trial results presented at Digestive Disease Week conference proceedings.* *

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:161796-84-5)Esomeprazolepotassium
A912219
清らかである:99%
はかる:250mg
価格 ($):529.0